molecular formula C6H8N2O B3108357 1-(pyridazin-3-yl)ethan-1-ol CAS No. 164738-47-0

1-(pyridazin-3-yl)ethan-1-ol

Cat. No. B3108357
Key on ui cas rn: 164738-47-0
M. Wt: 124.14 g/mol
InChI Key: REKAZYZDOBKGMH-UHFFFAOYSA-N
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Patent
US09212153B2

Procedure details

To a solution of compound 2 (6.35 g, 21 mmol) in THF (20 mL) was added LiHMDS (1 M in THF, 22 mL, 22 mmol) via a syringe at −78° C. under a nitrogen atmosphere. After 1 h a solution of compound 2A (3.31 g, 20.66 mmol) in THF (32 mL) was added dropwise at −78° C. The mixture was stirred at −78° C. for 1.5 h then quenched by addition of a solution of sat. NH4Cl (50 mL), the resulting mixture was stirred overnight at room temperature, extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, concentrated in vacuo and the residue was purified by column chromatography on silica gel (petroleum ether:THF=40:1) to give compound 3 (3.21 g, 42%) as a light yellow solid.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 2A
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[Li+].[CH3:14][Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([OH:5])[CH3:14])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
CON(C(=O)C=1N=NC=CC1)C
Name
Quantity
22 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
compound 2A
Quantity
3.31 g
Type
reactant
Smiles
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by addition of a solution of sat. NH4Cl (50 mL)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (petroleum ether:THF=40:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 123.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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